molecular formula C8H12 B14700088 3,6-Dimethylcyclohexa-1,4-diene CAS No. 24560-93-8

3,6-Dimethylcyclohexa-1,4-diene

Cat. No.: B14700088
CAS No.: 24560-93-8
M. Wt: 108.18 g/mol
InChI Key: XSTUUYHEXUOTQH-UHFFFAOYSA-N
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Description

3,6-Dimethylcyclohexa-1,4-diene is an organic compound with the molecular formula C8H12 It is a derivative of cyclohexa-1,4-diene, where two methyl groups are substituted at the 3 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dimethylcyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the thermal isomerization of 3,6-dimethyltricyclo[3.1.0.0]hexane. This process occurs in the gas phase and follows a first-order reaction mechanism, yielding this compound quantitatively .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylcyclohexa-1,4-diene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction typically produces saturated hydrocarbons.

Scientific Research Applications

3,6-Dimethylcyclohexa-1,4-diene has several applications in scientific research:

    Chemistry: It serves as a model compound for studying the reactivity of cyclohexadienes and their derivatives.

    Biology: Its derivatives may be used in the synthesis of biologically active molecules.

    Industry: Used as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3,6-dimethylcyclohexa-1,4-diene involves its ability to undergo electrophilic addition and substitution reactions. The presence of conjugated double bonds allows for resonance stabilization of intermediates, facilitating these reactions. The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-1,4-diene: The parent compound without methyl substitutions.

    1,4-Dimethylcyclohexa-1,3-diene: A similar compound with different positions of double bonds and methyl groups.

    3,3,6,6-Tetramethylcyclohexa-1,4-diene: A compound with additional methyl groups.

Uniqueness

3,6-Dimethylcyclohexa-1,4-diene is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of methyl groups at the 3 and 6 positions provides steric hindrance and electronic effects that differentiate it from other cyclohexadienes.

Properties

CAS No.

24560-93-8

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

IUPAC Name

3,6-dimethylcyclohexa-1,4-diene

InChI

InChI=1S/C8H12/c1-7-3-5-8(2)6-4-7/h3-8H,1-2H3

InChI Key

XSTUUYHEXUOTQH-UHFFFAOYSA-N

Canonical SMILES

CC1C=CC(C=C1)C

Origin of Product

United States

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